molecular formula C12H9Br2NO4 B13956848 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione CAS No. 136622-69-0

5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione

Cat. No.: B13956848
CAS No.: 136622-69-0
M. Wt: 391.01 g/mol
InChI Key: IOKFKWRJNQQGTC-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is a brominated indole derivative. This compound is of interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms and the indole core makes it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated indole with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole core.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives. Substitution reactions can lead to a variety of functionalized indole compounds.

Scientific Research Applications

5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the indole core play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-3,3-dimethyloxindole
  • 5,7-Dibromo-1-methyl-1H-indazole
  • 5,7-Dibromo-1-indanone

Comparison

Compared to similar compounds, 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is unique due to the presence of the ethoxycarbonylmethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The bromine atoms also contribute to its distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

136622-69-0

Molecular Formula

C12H9Br2NO4

Molecular Weight

391.01 g/mol

IUPAC Name

ethyl 2-(5,7-dibromo-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C12H9Br2NO4/c1-2-19-9(16)5-15-10-7(11(17)12(15)18)3-6(13)4-8(10)14/h3-4H,2,5H2,1H3

InChI Key

IOKFKWRJNQQGTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O

Origin of Product

United States

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